UAMC 00039 dihydrochlorure

Vue d'ensemble

Description

Le chlorhydrate de UAMC 00039 est un inhibiteur puissant, réversible et compétitif de la dipeptidyl peptidase II. Il a une valeur de CI50 de 0,48 nanomolaire, ce qui indique sa grande efficacité dans l'inhibition de cette enzyme . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la fonction et les applications thérapeutiques potentielles de la dipeptidyl peptidase II.

Applications De Recherche Scientifique

UAMC 00039 dihydrochloride is widely used in scientific research due to its potent inhibitory effects on dipeptidyl peptidase II. It is used to study the enzyme’s function and its potential as a therapeutic target in various diseases. In cell culture studies, UAMC 00039 dihydrochloride has shown high selectivity and stability, making it a valuable tool for investigating the role of dipeptidyl peptidase II in cellular processes .

In vivo studies have demonstrated that UAMC 00039 dihydrochloride can inhibit dipeptidyl peptidase II activity in peripheral organs without causing significant toxicity. This makes it a promising candidate for further research into its therapeutic potential .

Mécanisme D'action

Target of Action

UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II) . DPP-II is a post-proline cleaving aminopeptidase expressed in quiescent lymphocytes . The resting lymphocytes are maintained through suppression of apoptosis, a state which is disrupted by inhibition of this novel serine protease .

Mode of Action

UAMC 00039 dihydrochloride acts as a reversible and competitive inhibitor of DPP-II . It binds to the active site of DPP-II, preventing the enzyme from cleaving its substrates . This results in a decrease in the activity of DPP-II .

Biochemical Pathways

Given that dpp-ii is involved in the degradation of some oligopeptides , inhibition of this enzyme could potentially disrupt these processes.

Pharmacokinetics

UAMC 00039 dihydrochloride is orally available . It is stable for at least 48 hours at 37 °C in culture medium and in DPP-II assay buffer . The compound is able to enter peripheral blood mononuclear cells (PBMC) within 1 minute, resulting in a concentration-dependent inhibition of intracellular DPP-II activity .

Result of Action

Inhibition of DPP-II by UAMC 00039 dihydrochloride results in a decrease in the activity of this enzyme . This could potentially disrupt the degradation of some oligopeptides, affecting various cellular processes .

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of UAMC 00039 dihydrochloride .

Analyse Biochimique

Biochemical Properties

UAMC 00039 dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dipeptidyl peptidase II . This interaction is competitive, meaning that UAMC 00039 dihydrochloride competes with the substrate for binding to the active site of the enzyme .

Cellular Effects

UAMC 00039 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of dipeptidyl peptidase II, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of UAMC 00039 dihydrochloride involves binding interactions with the enzyme dipeptidyl peptidase II, leading to its inhibition . This inhibition can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UAMC 00039 dihydrochloride have been observed to be stable over time . It does not degrade significantly and has shown long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of UAMC 00039 dihydrochloride vary with different dosages in animal models . At high doses, it may exhibit toxic or adverse effects .

Metabolic Pathways

UAMC 00039 dihydrochloride is involved in the metabolic pathway of dipeptidyl peptidase II . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

UAMC 00039 dihydrochloride is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de UAMC 00039 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels spécifiques. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. elle implique généralement l'utilisation de solvants organiques, de catalyseurs et d'environnements de réaction contrôlés pour garantir une pureté et un rendement élevés .

Méthodes de production industrielle : La production industrielle du chlorhydrate de UAMC 00039 suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'utilisation d'équipements et de procédés de qualité industrielle pour garantir une qualité et une quantité constantes. Le composé est généralement produit sous forme solide et peut être dissous dans le diméthylsulfoxyde à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de UAMC 00039 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de UAMC 00039 comprennent des solvants organiques comme le diméthylsulfoxyde, des catalyseurs et d'autres composés organiques qui facilitent les transformations chimiques souhaitées. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir des résultats optimaux .

Principaux produits : Les principaux produits formés à partir de réactions impliquant le chlorhydrate de UAMC 00039 dépendent des réactifs et des conditions spécifiques utilisés. l'objectif principal est souvent de maintenir l'intégrité de la fonction inhibitrice de la dipeptidyl peptidase II tout en introduisant de nouveaux groupes fonctionnels ou en modifiant les groupes existants .

Applications de la recherche scientifique

Le chlorhydrate de UAMC 00039 est largement utilisé dans la recherche scientifique en raison de ses effets inhibiteurs puissants sur la dipeptidyl peptidase II. Il est utilisé pour étudier la fonction de l'enzyme et son potentiel en tant que cible thérapeutique dans diverses maladies. Dans des études en culture cellulaire, le chlorhydrate de UAMC 00039 a montré une grande sélectivité et stabilité, ce qui en fait un outil précieux pour étudier le rôle de la dipeptidyl peptidase II dans les processus cellulaires .

Des études in vivo ont démontré que le chlorhydrate de UAMC 00039 peut inhiber l'activité de la dipeptidyl peptidase II dans les organes périphériques sans provoquer de toxicité significative. Cela en fait un candidat prometteur pour des recherches plus approfondies sur son potentiel thérapeutique .

Mécanisme d'action

Le chlorhydrate de UAMC 00039 exerce ses effets en se liant au site actif de la dipeptidyl peptidase II, inhibant ainsi son activité enzymatique. Cette inhibition est réversible et compétitive, ce qui signifie que le composé entre en compétition avec le substrat naturel de l'enzyme pour se lier au site actif . Les cibles moléculaires et les voies impliquées comprennent la suppression de l'apoptose dans les lymphocytes quiescents, qui est perturbée par l'inhibition de la dipeptidyl peptidase II .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Inhibiteurs de la dipeptidyl peptidase IV

- Inhibiteurs de la dipeptidyl peptidase VIII

- Inhibiteurs de la dipeptidyl peptidase IX

Unicité : Le chlorhydrate de UAMC 00039 est unique en raison de sa grande sélectivité et de sa puissance pour la dipeptidyl peptidase II par rapport aux autres dipeptidyl peptidases. Il a une valeur de CI50 de 0,48 nanomolaire pour la dipeptidyl peptidase II, tandis que ses valeurs de CI50 pour la dipeptidyl peptidase IV, la dipeptidyl peptidase VIII et la dipeptidyl peptidase IX sont significativement plus élevées, indiquant une efficacité moindre . Cette grande sélectivité fait du chlorhydrate de UAMC 00039 un outil précieux pour étudier spécifiquement la dipeptidyl peptidase II sans affecter d'autres enzymes similaires.

Propriétés

IUPAC Name |

(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXMOQGMIWZNPR-CKUXDGONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

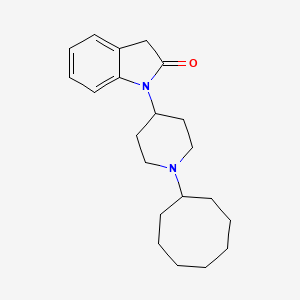

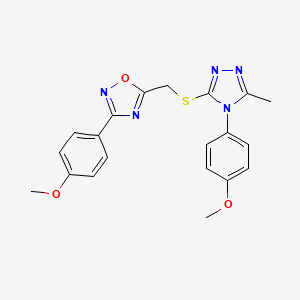

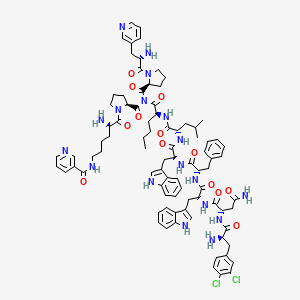

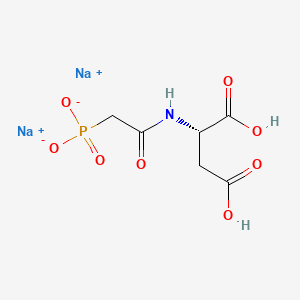

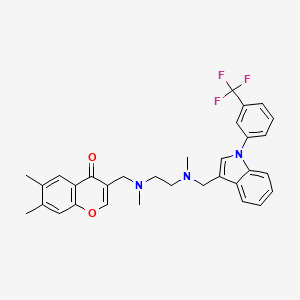

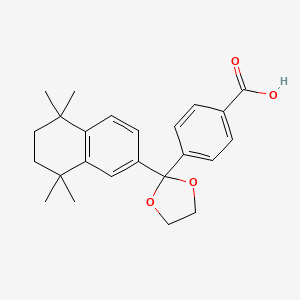

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3R)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone chloride](/img/structure/B1681993.png)